Piperazine Linker Provides 500-2,000x Improvement in PROTAC Degradation Potency Over Flexible Alkyl Linkers
In a direct head-to-head study optimizing soluble epoxide hydrolase (sEH) PROTACs, first-generation degraders (1a, ALT-PG2) with a flexible O-linked alkyl linker showed a DC50 > 1 µM and failed to achieve 50% protein degradation at 250 nM [1]. In contrast, the next-generation PROTAC 'compound 8', which incorporates a piperazine-containing linker, exhibited a DC50 of approximately 0.5 nM [1]. This represents a 500- to 2,000-fold improvement in degradation potency, demonstrating that the semi-rigid, protonatable piperazine core is a key driver of target engagement and ternary complex formation efficiency.
| Evidence Dimension | PROTAC-mediated protein degradation potency (DC50) |
|---|---|
| Target Compound Data | Compound 8 (piperazine linker): DC50 ≈ 0.5 nM |
| Comparator Or Baseline | Compound 1a (flexible O-linked alkyl linker): DC50 > 1,000 nM |
| Quantified Difference | 500- to 2,000-fold improvement in DC50 |
| Conditions | HepG2 cells, 24h treatment, sEH quantification by ELISA and immunoblot |
Why This Matters
This demonstrates that incorporating a piperazine-containing linker, for which 3-(piperazin-1-yl)propanoic acid is a core building block, can be the decisive factor between a failed degrader and a sub-nanomolar, in vivo-active therapeutic candidate.
- [1] Nakane, K., et al. (2024). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Med Chem Lett, 15(11), 1891–1898. View Source
